Onvansertib
Vue d'ensemble
Description
Onvansertib is a highly selective, ATP-competitive, orally bioavailable PLK1 inhibitor . It has shown tumor growth inhibition in various types of cancer . It has been used in clinical trials for the treatment of Acute Myeloid Leukemia (AML) and metastatic colorectal carcinoma (mCRC) .
Molecular Structure Analysis
The molecular structure of Onvansertib is represented by the formula C24H27F3N8O3 . For a detailed molecular structure, please refer to resources like PubChem .
Chemical Reactions Analysis
Onvansertib has been shown to induce mitotic arrest, chromosomic abnormalities, and polyploidy leading to apoptosis of sensitive and resistant cells at nanomolar concentrations . It has also been found to inhibit the growth of experimental tumors in mice and metastatic dissemination in zebrafishes .
Applications De Recherche Scientifique
Treatment of KRAS-Mutant Metastatic Colorectal Cancer
Onvansertib has been used in combination with FOLFIRI and Bevacizumab as a second-line treatment for KRAS-Mutant Metastatic Colorectal Cancer . It is a highly specific inhibitor of polo-like kinase 1 (PLK1), and has demonstrated safety in solid tumors . The combination therapy has shown promising efficacy in the second-line treatment of patients with KRAS-mutant metastatic colorectal cancer .
Treatment of Relapsed or Refractory Acute Myeloid Leukemia
Onvansertib has been used in combination therapy for patients with relapsed or refractory Acute Myeloid Leukemia (AML) . The Polo-like kinase 1 (PLK1) is a master regulator of mitosis and is overexpressed in AML . The combination of Onvansertib and decitabine has shown safety and preliminary efficacy .
Synergy with Various Chemotherapies and Targeted Therapeutics
Onvansertib has demonstrated synergy in preclinical studies with numerous chemotherapies and targeted therapeutics used to treat leukemias, lymphomas, and solid tumor cancers, including irinotecan, FLT3 and HDAC inhibitors, taxanes, and cytotoxins .
Treatment of Metastatic Pancreatic Ductal Adenocarcinoma (PDAC)
Onvansertib has shown positive clinical activity as a treatment for patients with metastatic pancreatic ductal adenocarcinoma (PDAC) .
Treatment of Relapsed Extensive-Stage Small Cell Lung Cancer (ES-SCLC)
Onvansertib has also been used in the treatment of relapsed extensive-stage small cell lung cancer (ES-SCLC) .
Combination with FOLFIRI + Bev
In a Phase 1b/2 study, Onvansertib in combination with FOLFIRI + Bev demonstrated safety and promising efficacy in the second-line treatment of KRAS-mutated mCRC patients .
Mécanisme D'action
- Its ADME properties (absorption, distribution, metabolism, and excretion) influence its bioavailability and efficacy .
- In clinical trials, it has shown antileukemic activity, particularly in patients with target engagement and decreased mutant circulating tumor DNA (ctDNA) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Orientations Futures
Onvansertib is currently being investigated in clinical trials for its efficacy in treating various types of cancer, including Acute Myeloid Leukemia (AML) and metastatic colorectal carcinoma (mCRC) . The combination of Onvansertib with other treatments like FOLFIRI and bevacizumab is also being explored . The results of these trials will determine the future directions for the use of Onvansertib in cancer treatment.
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N8O3/c1-33-6-8-34(9-7-33)15-3-5-18(38-24(25,26)27)17(12-15)30-23-29-13-14-2-4-16-20(22(28)37)32-35(10-11-36)21(16)19(14)31-23/h3,5,12-13,36H,2,4,6-11H2,1H3,(H2,28,37)(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLVBNKYJGBCQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025917 | |
Record name | Onvansertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Onvansertib | |
CAS RN |
1034616-18-6 | |
Record name | Onvansertib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034616186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Onvansertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15110 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Onvansertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ONVANSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67RM91WDHQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.